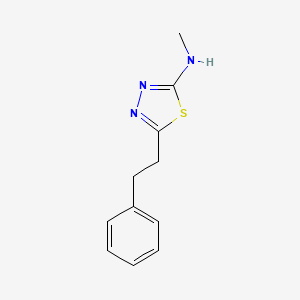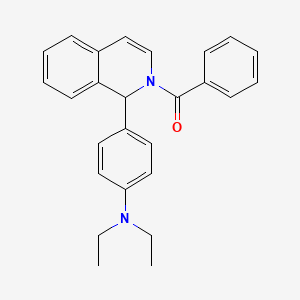
(1-(4-(Diethylamino)phenyl)isoquinolin-2(1H)-yl)(phenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(4-(Diethylamino)phenyl)isoquinolin-2(1H)-yl)(phenyl)methanone is a complex organic compound that features an isoquinoline core substituted with a diethylamino group and a phenylmethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-(Diethylamino)phenyl)isoquinolin-2(1H)-yl)(phenyl)methanone typically involves multi-step organic reactions. One common approach is the transition-metal-free synthesis, which involves the reaction of arynes with substituted oxazoles through a tandem Diels–Alder reaction, followed by dehydrogenation, aromatization, and tautomerization processes . This method is advantageous due to its moderate to excellent yields and scalability.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.
化学反应分析
Types of Reactions
(1-(4-(Diethylamino)phenyl)isoquinolin-2(1H)-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully hydrogenated isoquinoline derivatives.
科学研究应用
Chemistry
In chemistry, (1-(4-(Diethylamino)phenyl)isoquinolin-2(1H)-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its isoquinoline core is a common motif in many biologically active molecules, making it a valuable scaffold for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for use in optoelectronic devices.
作用机制
The mechanism of action of (1-(4-(Diethylamino)phenyl)isoquinolin-2(1H)-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoquinoline core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
Isoquinoline: A simpler compound with a similar core structure.
(1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-phenyl formate: A related compound with different substituents.
4-amino isoquinolin-1(2H)-ones: Compounds with an amino group at the 4-position.
Uniqueness
(1-(4-(Diethylamino)phenyl)isoquinolin-2(1H)-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it suitable for specialized applications in drug design and materials science, where other similar compounds may not be as effective.
属性
CAS 编号 |
32564-84-4 |
|---|---|
分子式 |
C26H26N2O |
分子量 |
382.5 g/mol |
IUPAC 名称 |
[1-[4-(diethylamino)phenyl]-1H-isoquinolin-2-yl]-phenylmethanone |
InChI |
InChI=1S/C26H26N2O/c1-3-27(4-2)23-16-14-21(15-17-23)25-24-13-9-8-10-20(24)18-19-28(25)26(29)22-11-6-5-7-12-22/h5-19,25H,3-4H2,1-2H3 |
InChI 键 |
SMOWKNYSKDVJAX-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=CC=CC=C3C=CN2C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


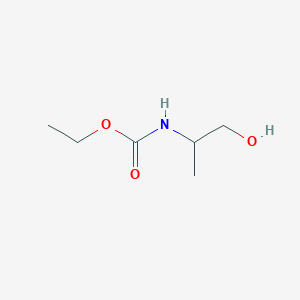
![S-[5-(3-Hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-L-cysteine](/img/structure/B12900411.png)
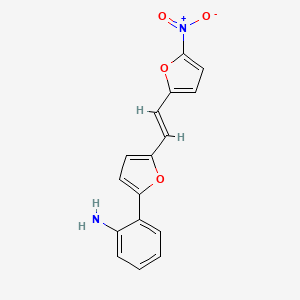
![Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]-](/img/structure/B12900419.png)
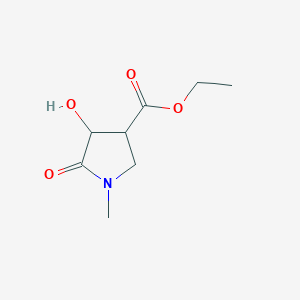
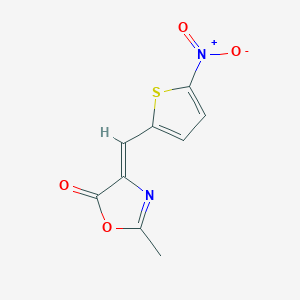
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl benzoate](/img/structure/B12900447.png)

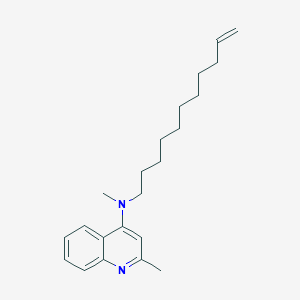

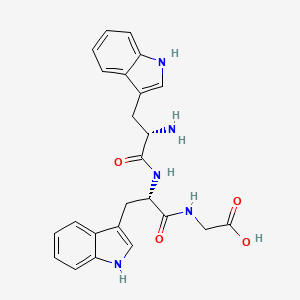
![Benzoic acid, 3-[3-[(2-aminoethyl)(5-isoquinolinylsulfonyl)amino]propyl]-](/img/structure/B12900486.png)
![3,4,6-Tribromo-1,2-dichlorodibenzo[b,d]furan](/img/structure/B12900487.png)
